molecular formula C6H4ClN2+ B096021 2-Chlorobenzenediazonium CAS No. 17333-83-4

2-Chlorobenzenediazonium

Cat. No. B096021
CAS RN: 17333-83-4
M. Wt: 139.56 g/mol
InChI Key: HGOUHLGJFUPVGS-UHFFFAOYSA-N
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Description

2-Chlorobenzenediazonium is a salt with the molecular formula C6H4ClN2 . It is also known as 2-chlorobenzene-1-diazonium . The compound is a beige powder .


Synthesis Analysis

The synthesis of 2-Chlorobenzenediazonium involves several reactions. One of the common methods is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . Another method involves the use of o- and p-chlorobenzenediazonium acetates, which are converted into hydroxybenzenediazonium salts .


Molecular Structure Analysis

The molecular weight of 2-Chlorobenzenediazonium is 139.56236 . The structure of the compound is linear, as indicated by X-ray crystallography .


Chemical Reactions Analysis

2-Chlorobenzenediazonium is involved in several chemical reactions. For instance, it can be converted into hydroxybenzenediazonium salts or into the carbene, 2-oxocyclohexa-3,5-dienylidene . It can also participate in the Balz–Schiemann reaction, which involves the thermal decomposition of benzenediazonium tetrafluoroborate .


Physical And Chemical Properties Analysis

2-Chlorobenzenediazonium is a beige powder . Its physical and chemical properties are influenced by its chemical structure and composition .

Scientific Research Applications

  • Kinetics and Mechanisms of Dediazoniation : The kinetics and mechanisms of dediazoniation of p-chlorobenzenediazonium ions in weakly alkaline aqueous solutions were investigated. The study found that the formation of trans-diazotate is first-order with respect to hydroxyl ions and diazonium ions concentration, highlighting a unique rearrangement from the cis- to the trans-configuration as diazohydroxide, which is different from previous findings with similar substituents (Besse & Zollinger, 1981).

  • Dediazoniation Products in Alkaline Solutions : This study analyzed the products of decomposition of p-chlorobenzenediazonium tetrafluoroborate in aqueous buffer solutions, discovering up to eleven low molecular weight compounds besides the major product, polymeric diazo tar. The influence of trace oxygen on the product distribution was noted, with mechanisms of formation discussed (Besse, Schwarz & Zollinger, 1981).

  • Complexation with Crown Ethers : The kinetics of dediazoniation of p-chlorobenzenediazonium tetrafluoroborate in the presence of various crown ethers were evaluated. The study demonstrated that the rate constant for dediazoniation within the complex is smallest for the complex with 21-crown-7 (Nakazumi, Szele & Zollinger, 1981).

  • Polymerization Initiated by 2-Chlorobenzenediazonium : Investigating the polymerization of electron-accepting monomers, this study found that the system of lanthanum versatate and p-chlorobenzenediazonium tetrafluoroborate effectively induces polymerizations, proceeding through a radical mechanism (Sato, Toyosu & Tanaka, 1993).

  • Phenyl Cation as an Intermediate in Reactions : This research provided evidence for a singlet phenyl cation intermediate in solutions of benzenediazonium salts, challenging previous bimolecular mechanism proposals. The study emphasized the highly reactive nature of this intermediate in various reactions (Swain, Sheats & Harbison, 1975).

Safety And Hazards

2-Chlorobenzenediazonium may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of 2-Chlorobenzenediazonium research could involve the development of new and efficient protocols for Sandmeyer reaction . Additionally, the compound could be used in the synthesis of a variety of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-selenium, carbon-boron bond formations .

properties

IUPAC Name

2-chlorobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOUHLGJFUPVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066186
Record name Benzenediazonium, 2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzenediazonium

CAS RN

17333-83-4
Record name 2-Chlorobenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17333-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-chloro-
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Record name Benzenediazonium, 2-chloro-
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Record name Benzenediazonium, 2-chloro-
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Record name 2-chlorobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
TJ Broxton, MJ McLeish - The Journal of Organic Chemistry, 1983 - ACS Publications
… In the presence of 0.5 M NaOMe/CH3OD, 2-chlorobenzenediazonium salt gives chlorobenzene containing ~64% deuterium (Table III). Thus, 64% ionic reaction and 36% radical …
Number of citations: 8 pubs.acs.org
J Lokaj, H Pivcová, F Hrabák - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
… with a 1,88 times higher number of monomeric units of methacrylate: 10 cm3 of a solution of this copolymer in DMFA (1,2 wt.-%) was mixed with a solution of 2-chlorobenzenediazonium …
Number of citations: 7 onlinelibrary.wiley.com
RW Trimmer, LR Stover, AC Skjold - The Journal of Organic …, 1985 - ACS Publications
… We have observed, for example, no displacement of the nitro moiety in the stressed neat4-nitro-2-chlorobenzenediazonium tetrachlorozincate salt, although such paradisplacement is …
Number of citations: 11 pubs.acs.org
AK Singh, J Kandasamy - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… product during the reaction of glucal 1aa with 2-chlorobenzenediazonium tetrafluoroborate (2ab) (Table 2, … Table 2 Optimization of reaction conditions with 2-chlorobenzenediazonium …
Number of citations: 40 pubs.rsc.org
TJ Broxton, MJ McLeish - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Consequently, it is of interest to measure the ionization rates of the (2)-ethers derived from some substituted 2-chlorobenzenediazonium salts, to get some indication if the change of …
Number of citations: 6 www.publish.csiro.au
CC Ersanlı, Ç Albayrak, M Odabaşoǧlu… - … Section C: Crystal …, 2004 - scripts.iucr.org
… o-Vanillin (1.19 g, 8.8 mmol) solution (pH 9) was added gradually to the solution of cooled 2-chlorobenzenediazonium chloride, prepared as described above, and the resulting mixture …
Number of citations: 23 scripts.iucr.org
Z Tavakkoli, H Goljani, H Sepehrmansourie… - RSC …, 2021 - pubs.rsc.org
… To explain this difference, the linear sweep voltammograms of 2-chlorobenzenediazonium (2ClAD) and 3-methylbenzenediazonium (3MeAD) were recorded at a temperature 4 ± 1 C, …
Number of citations: 10 pubs.rsc.org
MF Ahern, A Leopold, JR Beadle… - Journal of the American …, 1982 - ACS Publications
The remarkably versatile arenediazonium cations are also convenient to use and nondangerous when utilized as the BF4 or PF6salts. Arenediazonium compounds have recently been …
Number of citations: 1 pubs.acs.org
TJ Broxton, DL Roper - The Journal of Organic Chemistry, 1976 - ACS Publications
Dediazoniation of Aryldiazonium Salts J. Org. Chem., Vol. 41, No. 12, 1976 2157 responsible for the different behavior between the thiophene and benzene substrates because it …
Number of citations: 27 pubs.acs.org
PD Goodman - 1980 - wrap.warwick.ac.uk
The kinetics and mechanisms of the reactions of arenediazonium cations, ArN₂⁺, with a selection of suitably activated naphthalene-based coupling compounds, including some of …
Number of citations: 2 wrap.warwick.ac.uk

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